An In-Depth Technical Guide to the Chemical Structure and Bonding of Organotin Hydroxides
An In-Depth Technical Guide to the Chemical Structure and Bonding of Organotin Hydroxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of organotin hydroxides, with a specific focus on the well-characterized triphenyltin hydroxide. The information presented herein is intended to support research and development activities in fields where organotin compounds are of interest.
Introduction to Organotin Hydroxides
While the simplest hydroxystannane (HSnOH) is not a stable, well-characterized compound, the broader class of organotin hydroxides, with the general formula R₃SnOH (where R is an organic substituent), are well-documented and have been the subject of extensive study. These compounds are typically crystalline solids and are often formed through the hydrolysis of the corresponding organotin halides. Their structural and bonding characteristics are crucial for understanding their reactivity and potential applications.
Chemical Structure and Bonding of Triphenyltin Hydroxide
Triphenyltin hydroxide ((C₆H₅)₃SnOH) serves as a representative example for understanding the structural intricacies of organotin hydroxides.
Molecular Structure
In the solid state, triphenyltin hydroxide does not exist as a simple monomer. Instead, it adopts a polymeric chain structure where hydroxide groups act as bridges between the triphenyltin units.[1] This arrangement results in a five-coordinate tin center with a trigonal bipyramidal geometry. The three phenyl groups occupy the equatorial positions, while the bridging hydroxyl groups occupy the axial positions.
Bonding Characteristics
The bonding in triphenyltin hydroxide involves covalent interactions between the tin atom and the carbon atoms of the phenyl rings, as well as with the oxygen atoms of the bridging hydroxyl groups. The Sn-O bond lengths in the polymeric chain are 2.18 Å and 2.250 Å.[1]
Table 1: Selected Bond Lengths and Angles for Triphenyltin Hydroxide
| Parameter | Value |
| Sn-O Bond Length | 2.18 Å |
| Sn-O' Bond Length | 2.250 Å |
Note: More detailed crystallographic data, including bond angles, can be obtained from specialized crystallographic databases.
Experimental Protocols
Synthesis of Triphenyltin Hydroxide
A common and effective method for the synthesis of triphenyltin hydroxide is the hydrolysis of triphenyltin chloride.
Protocol:
-
Dissolution: Dissolve triphenyltin chloride in a suitable organic solvent, such as toluene or diethyl ether.
-
Hydrolysis: Add a stoichiometric amount of an aqueous solution of a base, typically sodium hydroxide (NaOH), to the solution of triphenyltin chloride with vigorous stirring. The reaction proceeds at room temperature.
-
Precipitation: As the reaction progresses, triphenyltin hydroxide will precipitate out of the organic phase as a white solid.
-
Isolation: Separate the precipitated solid by filtration.
-
Washing: Wash the collected solid with distilled water to remove any unreacted sodium hydroxide and sodium chloride byproduct. Subsequently, wash with the organic solvent used for the reaction to remove any unreacted triphenyltin chloride.
-
Drying: Dry the purified triphenyltin hydroxide in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Characterization Techniques
Objective: To identify the characteristic functional groups, particularly the O-H and Sn-O bonds.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the dry triphenyltin hydroxide sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The Sn-O stretching vibration is typically observed in the lower frequency region, around 550-450 cm⁻¹. The presence of bands corresponding to the phenyl groups (e.g., C-H stretching above 3000 cm⁻¹, C=C stretching around 1600-1450 cm⁻¹) will also be evident.
Objective: To elucidate the structure and confirm the presence of the phenyl and hydroxyl protons.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of triphenyltin hydroxide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis: The aromatic protons of the phenyl groups will appear as a complex multiplet in the region of 7.0-8.0 ppm. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated solution of triphenyltin hydroxide in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Analysis: The carbon atoms of the phenyl groups will show characteristic signals in the aromatic region of the spectrum (typically 120-140 ppm).
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.
Protocol:
-
Crystal Growth: Grow single crystals of triphenyltin hydroxide suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 120 K, to reduce thermal vibrations).
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow.
Bonding in the Polymeric Chain of Triphenyltin Hydroxide
Caption: Polymeric chain of triphenyltin hydroxide.
